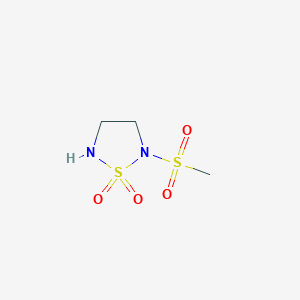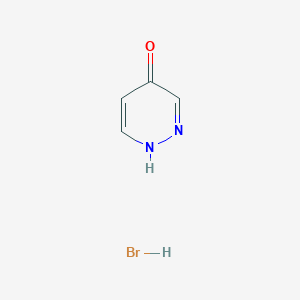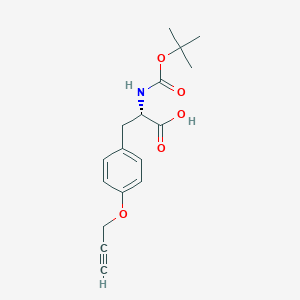
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
Vue d'ensemble
Description
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C4H8N2O4S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Synthesis : Dehamchia and Regainia (2016) describe a copper-catalyzed N-arylation of cyclic sulfamides including N5H-1,2,5-thiadiazolidine 1,1-dioxides. These reactions produced N-arylated products with moderate to good yields, showcasing the compound's role in catalytic synthesis (Dehamchia & Regainia, 2016).
Interaction with Solvents : Mirífico et al. (1993) studied the interaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with various solvents. They observed strong specific interactions with protic solvents and proposed the formation of stable carbinolamine type derivatives, indicating the compound's reactivity and potential applications in solvent interactions (Mirífico et al., 1993).
Crystallographic and Molecular Studies : Castellano et al. (2001) conducted crystallographic studies and molecular orbital calculations on thiadiazole derivatives, including 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide. Their work provides insights into the electronic structure, reactivity, and potential sites of chemical reaction of these compounds, important for material science and molecular engineering applications (Castellano et al., 2001).
Medical Research - Enzyme Inhibition : Groutas et al. (1994) synthesized a series of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides and investigated their inhibitory activity toward human leukocyte elastase and cathepsin G. These compounds showed efficient, time-dependent inactivation of these enzymes, suggesting potential therapeutic applications (Groutas et al., 1994).
Protein Tyrosine Phosphatase Inhibition : Ruddraraju et al. (2015) developed 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides as inhibitors of the enzyme protein tyrosine phosphatase 1B (PTP1B). The crystal structure of a related compound showed a specific conformation, highlighting its potential in designing enzyme inhibitors (Ruddraraju et al., 2015).
Pharmacological Properties : Dou et al. (2010) studied carboxylate derivatives based on the 1,2,5-thiadiazolidin-one 1,1 dioxide scaffold for their inhibitory activity against human neutrophil elastase. This research provided a framework for designing selective inhibitors, relevant for drug development (Dou et al., 2010).
Propriétés
IUPAC Name |
methyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-10-4(7)6-3-2-5-11(6,8)9/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKPXNJECNKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-rel-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
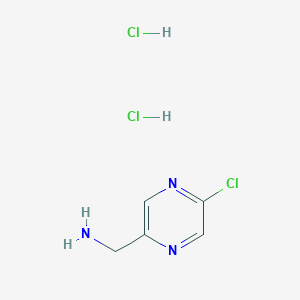
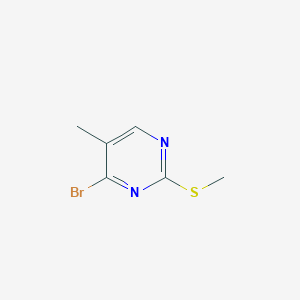

![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
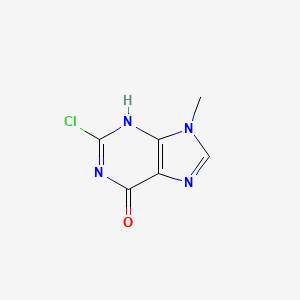
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)
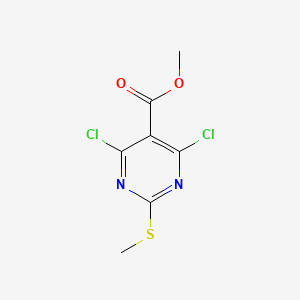
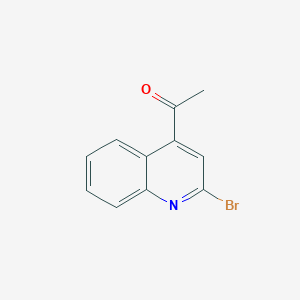
![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)
